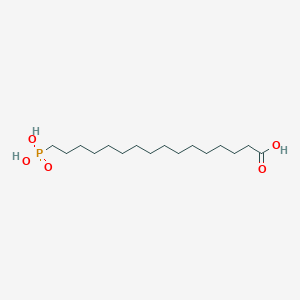

16-Phosphonohexadecanoic acid

説明

特性

IUPAC Name |

16-phosphonohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYHUCXFLBBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698128 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443361-18-0 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Properties, Synthesis, and Applications in Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a long C16 alkyl chain, a terminal phosphonic acid group, and a terminal carboxylic acid group, allows it to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 16-PHDA, with a focus on its use in surface functionalization for biomedical applications. Detailed experimental protocols for its synthesis and the formation of SAMs are provided, along with a summary of its key physicochemical properties.

Core Properties of 16-Phosphonohexadecanoic Acid

16-Phosphonohexadecanoic acid, with the CAS number 443361-18-0 , is a white solid at room temperature.[1][2] Its bifunctional nature is central to its utility, with the phosphonic acid group serving as a strong anchor to metal oxide substrates and the terminal carboxylic acid providing a versatile handle for further chemical modification.[3]

Physicochemical Properties

The key physicochemical properties of 16-Phosphonohexadecanoic acid are summarized in the table below.

| Property | Value | References |

| CAS Number | 443361-18-0 | [1][2][4][5][6] |

| Molecular Formula | C₁₆H₃₃O₅P | [4][5][6] |

| Molecular Weight | 336.40 g/mol | [4][5][6] |

| Melting Point | 129-133 °C | [6] |

| Appearance | Solid | [6] |

| SMILES | OC(=O)CCCCCCCCCCCCCCCP(O)(O)=O | [6] |

| InChI Key | JVXYHUCXFLBBGA-UHFFFAOYSA-N | [6] |

Synthesis of 16-Phosphonohexadecanoic Acid

The most common and effective method for synthesizing 16-Phosphonohexadecanoic acid is through the Michaelis-Arbuzov reaction.[3] This synthetic route involves the reaction of a 16-halo-hexadecanoic acid ester with a trialkyl phosphite (B83602), followed by hydrolysis to yield the final product.

Synthesis Workflow

Detailed Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of 16-Phosphonohexadecanoic acid is outlined below.

Step 1: Preparation of Diethyl 15-carboxypentadecylphosphonate

-

A mixture of 16-bromohexadecanoic acid (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160°C for 4-5 hours.

-

The reaction mixture is then cooled to room temperature.

-

Excess triethyl phosphite is removed under reduced pressure to yield crude diethyl 15-carboxypentadecylphosphonate.

Step 2: Hydrolysis to 16-Phosphonohexadecanoic acid

-

The crude diethyl 15-carboxypentadecylphosphonate is refluxed in a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) for 24 hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol (B145695) or a mixture of ethanol and water to yield pure 16-Phosphonohexadecanoic acid.

Self-Assembled Monolayers (SAMs) of 16-Phosphonohexadecanoic Acid

16-PHDA is widely used to form highly ordered and stable self-assembled monolayers on various metal oxide surfaces, such as titanium oxide (TiO₂) and indium tin oxide (ITO).[1][2][3] The phosphonic acid headgroup strongly binds to the metal oxide surface, while the long alkyl chains self-organize through van der Waals interactions to form a densely packed monolayer. The terminal carboxylic acid groups are exposed at the surface, making them available for further functionalization.

Experimental Protocol: SAM Formation on Titanium Oxide (TiO₂)

-

Substrate Preparation: Commercially pure titanium substrates are cleaned by sonication in acetone, followed by isopropanol (B130326) and deionized water (15 minutes each). The substrates are then dried under a stream of nitrogen. To generate a fresh, reactive oxide layer, the substrates can be treated with UV-ozone for 15 minutes prior to immersion.

-

SAM Formation: A 1 mM solution of 16-Phosphonohexadecanoic acid is prepared in anhydrous ethanol. The cleaned titanium substrates are immersed in this solution for 24 hours at room temperature.

-

Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh ethanol to remove any non-covalently bound molecules and then dried under a stream of nitrogen.

-

Annealing (Optional): To improve the stability and ordering of the SAM, the coated substrates can be annealed at a moderate temperature (e.g., 100-120°C) for 1-2 hours.[7]

Characterization of SAMs

The quality and properties of the formed SAMs can be characterized using various surface-sensitive techniques.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Surface wettability and hydrophobicity, providing an indication of monolayer formation and order. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the presence of phosphorus and the binding of the phosphonic acid to the substrate.[5] |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness, and can be used to estimate the thickness of the monolayer.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the molecule, confirming the presence of the alkyl chains and the binding mode of the phosphonic acid headgroup.[3] |

Applications in Drug Development and Biotechnology

The ability to form stable SAMs with a reactive terminal group makes 16-PHDA an excellent candidate for various applications in drug development and biotechnology. The terminal carboxylic acid can be activated to covalently immobilize a wide range of biomolecules, including proteins, peptides, and small molecule drugs.

Surface Functionalization for Biomolecule Immobilization

A common method for activating the terminal carboxylic acid groups of a 16-PHDA SAM is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] This creates a reactive NHS ester that can readily react with primary amines on biomolecules to form a stable amide bond.

Workflow for Biomolecule Immobilization

Experimental Protocol: EDC/NHS Coupling

-

Activation Solution: Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5.5.

-

Activation Step: Immerse the 16-PHDA functionalized substrate in the activation solution for 15-30 minutes at room temperature.

-

Rinsing: Briefly rinse the substrate with the MES buffer to remove excess EDC and NHS.

-

Biomolecule Immobilization: Immediately immerse the activated substrate in a solution containing the biomolecule of interest (e.g., protein in Phosphate-Buffered Saline, PBS, at pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching and Rinsing: To deactivate any unreacted NHS esters, the substrate can be immersed in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes. Finally, rinse the substrate thoroughly with PBS and deionized water.

Interaction with Cellular Signaling Pathways

Currently, there is a lack of scientific literature describing the direct interaction of 16-Phosphonohexadecanoic acid with or modulation of specific cellular signaling pathways. Its primary role in a biological context, as established in numerous studies, is as a stable and biocompatible surface coating or linker molecule for the immobilization of bioactive agents. Therefore, it is more accurately described as a component of a biomaterial interface rather than a signaling molecule itself. Researchers utilizing 16-PHDA in cell-based applications should consider its role as a passive surface modifier that can influence cellular behavior (e.g., adhesion, proliferation) through the properties of the immobilized biomolecules or the overall surface characteristics it imparts.

Conclusion

16-Phosphonohexadecanoic acid is a versatile and valuable molecule for researchers in materials science and drug development. Its ability to form robust and functionalizable self-assembled monolayers on metal oxide surfaces provides a powerful platform for creating tailored biointerfaces. The detailed protocols and data presented in this guide offer a solid foundation for the successful synthesis, application, and characterization of 16-PHDA in a variety of research settings. Future investigations may further elucidate the full potential of this molecule in advanced biomedical devices and therapeutic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 16-Phosphonohexadecanoic acid 97 443361-18-0 [sigmaaldrich.com]

- 7. princeton.edu [princeton.edu]

An In-depth Technical Guide to the Synthesis of 16-Phosphonohexadecanoic Acid via the Michaelis-Arbuzov Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 16-phosphonohexadecanoic acid, a valuable bifunctional molecule utilized in materials science and biotechnology. The synthetic route described herein focuses on the robust and widely applicable Michaelis-Arbuzov reaction for the key carbon-phosphorus bond formation. This document offers detailed experimental procedures, quantitative data, and visual aids to facilitate the successful synthesis and characterization of the target compound.

Synthetic Strategy Overview

The synthesis of 16-phosphonohexadecanoic acid is achieved through a multi-step process commencing with the functionalization of a long-chain carboxylic acid. The overall strategy involves:

-

Esterification and Bromination of a Hexadecanoic Acid Precursor: To prevent side reactions with the carboxylic acid moiety during the subsequent phosphonylation step, the acid is first protected as an ester. Concurrently or subsequently, the terminal methyl group is functionalized with a bromine atom to create an electrophilic site for the Michaelis-Arbuzov reaction. For this guide, we will focus on the use of a commercially available ω-bromoalkanoic acid ester.

-

Michaelis-Arbuzov Reaction: The cornerstone of this synthesis is the reaction of the ω-bromoalkanoate ester with a trialkyl phosphite (B83602), typically triethyl phosphite. This reaction forms a stable phosphonate (B1237965) ester.

-

Hydrolysis: The final step involves the hydrolysis of both the phosphonate ester and the carboxylate ester to yield the desired 16-phosphonohexadecanoic acid.

The following diagram illustrates the overall experimental workflow:

Experimental Protocols

Step 1: Synthesis of Ethyl 16-bromohexadecanoate

While ethyl 16-bromohexadecanoate is commercially available, a representative procedure for its synthesis from 16-bromohexadecanoic acid is provided below for completeness.

Protocol:

-

To a solution of 16-bromohexadecanoic acid (1 equivalent) in ethanol (B145695), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 16-bromohexadecanoate.

Step 2: Michaelis-Arbuzov Reaction - Synthesis of Ethyl 16-(diethoxyphosphoryl)hexadecanoate

This step involves the reaction of ethyl 16-bromohexadecanoate with triethyl phosphite.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 16-bromohexadecanoate (1 equivalent) and an excess of triethyl phosphite (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

The crude product, ethyl 16-(diethoxyphosphoryl)hexadecanoate, can be purified by column chromatography on silica (B1680970) gel.

Step 3: Hydrolysis to 16-Phosphonohexadecanoic Acid

The final step is the hydrolysis of the phosphonate and carboxylate esters.

Protocol:

-

To the ethyl 16-(diethoxyphosphoryl)hexadecanoate, add an excess of concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 16-phosphonohexadecanoic acid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Ethyl 16-bromohexadecanoate | C₁₈H₃₅BrO₂ | 363.37 | Solid | 28-30 |

| Ethyl 16-(diethoxyphosphoryl)hexadecanoate | C₂₂H₄₅O₅P | 420.57 | Oil | N/A |

| 16-Phosphonohexadecanoic acid | C₁₆H₃₃O₅P | 336.40 | Solid | 129-133[1] |

Spectroscopic Data Summary:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |

| Ethyl 16-bromohexadecanoate | 4.12 (q, 2H), 3.40 (t, 2H), 2.28 (t, 2H), 1.85 (m, 2H), 1.63 (m, 2H), 1.25 (m, 24H) | N/A |

| Ethyl 16-(diethoxyphosphoryl)hexadecanoate | 4.13 (m, 4H), 2.28 (t, 2H), 1.75-1.55 (m, 4H), 1.33 (t, 6H), 1.25 (m, 26H) | ~32 |

| 16-Phosphonohexadecanoic acid | 2.35 (t, 2H), 1.75 (m, 2H), 1.63 (m, 2H), 1.26 (br s, 24H) | ~30 |

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism: an initial S(_N)2 attack by the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, followed by a dealkylation step.

Logical Relationship of Synthetic Steps

The synthesis of 16-phosphonohexadecanoic acid follows a logical progression where the product of each step serves as the reactant for the subsequent step, culminating in the desired bifunctional molecule.

Conclusion

The synthesis of 16-phosphonohexadecanoic acid via the Michaelis-Arbuzov reaction is a reliable and scalable method for producing this important bifunctional molecule. This guide provides the necessary experimental details and characterization data to enable researchers to successfully synthesize and utilize this compound in their respective fields. Careful execution of the described protocols and attention to purification techniques are crucial for obtaining a high-purity final product.

References

16-Bromohexadecanoic Acid: A Versatile Precursor for the Synthesis of Bioactive Phosphonic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain functionalized fatty acids and their analogs are of significant interest in the fields of drug discovery, materials science, and biotechnology. Among these, ω-phosphonic acid derivatives of long-chain fatty acids have emerged as a promising class of molecules with diverse applications. Their structural similarity to naturally occurring phosphates allows them to act as enzyme inhibitors, modulators of signaling pathways, and effective agents for surface modification of materials. 16-Bromohexadecanoic acid has been identified as a key precursor for the synthesis of 16-phosphonohexadecanoic acid, a molecule with a long alkyl chain that provides hydrophobicity and a terminal phosphonic acid group for specific interactions. This guide provides a comprehensive overview of the synthesis of 16-phosphonohexadecanoic acid from 16-bromohexadecanoic acid, including detailed experimental protocols, and explores its potential role in biological systems.

Synthesis of 16-Phosphonohexadecanoic Acid

The synthesis of 16-phosphonohexadecanoic acid from 16-bromohexadecanoic acid is a well-established two-step process. The first step involves the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction, followed by a hydrolysis step to yield the final phosphonic acid.[1] To prevent side reactions with the carboxylic acid moiety, it is often protected as an ester prior to the phosphonylation step.

Experimental Protocols

Part 1: Esterification of 16-Bromohexadecanoic Acid (Example with tert-butyl ester)

This initial step protects the carboxylic acid to prevent it from interfering with the subsequent phosphonylation reaction.

-

Reaction:

-

16-bromohexadecanoic acid is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

The solution is cooled to 0°C.

-

Trifluoroacetic anhydride (B1165640) is added slowly.

-

After stirring, tert-butyl alcohol is added, and the reaction is allowed to proceed at room temperature.

-

The reaction is quenched with a saturated sodium bicarbonate solution.

-

The product, tert-butyl 16-bromohexadecanoate, is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by flash chromatography.

-

Part 2: Michaelis-Arbuzov Reaction

This reaction forms the carbon-phosphorus bond, which is the core of the phosphonic acid moiety.[1]

-

Reaction:

-

tert-Butyl 16-bromohexadecanoate is reacted with a trialkyl phosphite, such as triethyl phosphite.

-

The reaction mixture is heated to facilitate the nucleophilic substitution and subsequent rearrangement to the thermodynamically stable phosphonate ester.

-

The resulting product is diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate.

-

Part 3: Hydrolysis of the Phosphonate Ester and Deprotection of the Carboxylic Acid

The final step involves the removal of the ethyl groups from the phosphonate ester and the tert-butyl group from the carboxylic acid to yield the desired 16-phosphonohexadecanoic acid.

-

Reaction:

-

The diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate is refluxed with a strong concentrated acid, such as hydrochloric acid (HCl).[1][2][3]

-

The high temperature and acidic conditions lead to the hydrolysis of both the phosphonate ester and the tert-butyl ester.

-

After the reaction is complete, the excess acid and water are removed by distillation.

-

The final product, 16-phosphonohexadecanoic acid, can be further purified by recrystallization.

-

Quantitative Data

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield (%) |

| 1. Esterification | 16-Bromohexadecanoic acid | Trifluoroacetic anhydride, tert-butyl alcohol | Tetrahydrofuran | 0°C to room temperature, 2.5 h | tert-Butyl 16-bromohexadecanoate | ~85% |

| 2. Michaelis-Arbuzov Reaction | tert-Butyl 16-bromohexadecanoate | Triethyl phosphite | Neat (or high-boiling solvent) | Heat (e.g., 150-160°C) | Diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate | High |

| 3. Hydrolysis | Diethyl (15-(tert-butoxycarbonyl)pentadecyl)phosphonate | Concentrated Hydrochloric Acid | Water | Reflux | 16-Phosphonohexadecanoic Acid | High |

Note: Yields for steps 2 and 3 are generally high but can vary depending on the specific reaction conditions and purification methods.

Characterization Data for 16-Phosphonohexadecanoic Acid

| Property | Value |

| Molecular Formula | C16H33O5P |

| Molecular Weight | 336.40 g/mol |

| Appearance | Solid |

| Melting Point | 129-133 °C[4] |

| CAS Number | 443361-18-0[4][5] |

Visualizing the Synthesis and Potential Biological Role

To better understand the process and potential applications, the following diagrams illustrate the synthetic workflow and a conceptual biological pathway where 16-phosphonohexadecanoic acid might exert its effects.

References

- 1. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 16-膦酰基十六烷酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 16-Phosphonohexadecanoic acid | 443361-18-0 | TSA36118 [biosynth.com]

Characterization of 16-Phosphonohexadecanoic acid by NMR and FTIR spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 16-Phosphonohexadecanoic acid (16-PHA) is a bifunctional molecule of significant interest in materials science and drug delivery. Its unique structure, featuring a long hydrocarbon chain with a terminal carboxylic acid and a phosphonic acid headgroup, allows for the formation of robust self-assembled monolayers (SAMs) on various substrates. This guide provides a detailed overview of the characterization of 16-PHA using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering insights into its molecular structure and purity.

Spectroscopic Analysis of 16-Phosphonohexadecanoic Acid

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of 16-Phosphonohexadecanoic acid. NMR provides detailed information about the carbon-hydrogen framework and the phosphorus environment, while FTIR is adept at identifying the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 16-PHA. Due to its amphiphilic nature, the choice of solvent is crucial for obtaining high-resolution spectra. Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) (CDCl₃) and CD₃OD is often employed to ensure solubility.

¹H NMR Spectroscopy: The proton NMR spectrum of 16-PHA is characterized by distinct signals corresponding to the protons of the long alkyl chain, the methylene (B1212753) groups adjacent to the functional groups, and the acidic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a fingerprint of the carbon backbone of 16-PHA. The chemical shifts are sensitive to the local electronic environment, allowing for the identification of each carbon atom in the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for characterizing the phosphonic acid moiety. A single resonance is expected for 16-PHA, and its chemical shift can provide information about the oxidation state and coordination environment of the phosphorus atom.

Quantitative NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 16-Phosphonohexadecanoic acid. These predictions are based on established chemical shift values for analogous long-chain alkyl carboxylic acids and phosphonic acids.

Table 1: Predicted ¹H NMR Spectral Data for 16-Phosphonohexadecanoic Acid

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~11-12 | Broad Singlet | 1H |

| -CH₂-COOH (C2) | ~2.2 - 2.4 | Triplet | 2H |

| -CH₂-PO(OH)₂ (C16) | ~1.6 - 1.8 | Multiplet | 2H |

| -CH₂-CH₂-COOH (C3) | ~1.5 - 1.7 | Multiplet | 2H |

| -(CH₂)₁₁- (C4-C14) | ~1.2 - 1.4 | Multiplet | 22H |

| -CH₂-CH₂-PO(OH)₂ (C15) | ~1.4 - 1.6 | Multiplet | 2H |

| PO(OH)₂ | ~ variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for 16-Phosphonohexadecanoic Acid

| Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH (C1) | ~175 - 180 |

| -CH₂-COOH (C2) | ~34 - 36 |

| -CH₂-PO(OH)₂ (C16) | ~25 - 35 (doublet due to ¹J-PC coupling) |

| -(CH₂)₁₂- (bulk methylenes) | ~28 - 31 |

| -CH₂-CH₂-COOH (C3) | ~24 - 26 |

| -CH₂-CH₂-PO(OH)₂ (C15) | ~22 - 25 |

Table 3: Predicted ³¹P NMR Spectral Data for 16-Phosphonohexadecanoic Acid

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -PO(OH)₂ | ~25 - 35 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in 16-PHA. The spectrum is dominated by the characteristic absorption bands of the carboxylic acid and phosphonic acid moieties, as well as the alkyl chain.

Quantitative FTIR Data Summary

Table 4: Characteristic FTIR Absorption Bands for 16-Phosphonohexadecanoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2800 - 3300 | O-H stretch (very broad) | Carboxylic Acid |

| 2850 - 2960 | C-H stretch | Alkyl Chain |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1460 - 1470 | C-H bend | Alkyl Chain |

| 1100 - 1300 | P=O stretch | Phosphonic Acid |

| 900 - 1050 | P-OH stretch | Phosphonic Acid |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 16-Phosphonohexadecanoic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or a 1:1 mixture of CDCl₃:CD₃OD).

-

Gently warm and vortex the sample to ensure complete dissolution. The waxy nature of the solid may require slight heating.

2. Instrument Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-14 ppm

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

-

³¹P NMR:

-

Spectrometer Frequency: 162 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 128-512

-

Relaxation Delay: 2-5 seconds

-

Reference: 85% H₃PO₄ (external or internal)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FTIR Spectroscopy Protocol

1. Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 16-Phosphonohexadecanoic acid onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

The resulting spectrum will be in absorbance units.

3. Data Analysis:

-

Identify the characteristic absorption peaks and compare them to the expected values for the functional groups in 16-PHA.

-

The absence of significant impurity peaks is indicative of a pure sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of 16-Phosphonohexadecanoic acid.

Caption: Overall workflow for the synthesis and characterization of 16-Phosphonohexadecanoic acid.

Caption: Detailed workflow for NMR analysis of 16-Phosphonohexadecanoic acid.

Caption: Step-by-step workflow for FTIR analysis of 16-Phosphonohexadecanoic acid.

The Dual Nature of 16-Phosphonohexadecanoic Acid: A Technical Guide to Its Amphiphilicity and Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule of significant interest in materials science and biotechnology. Its unique molecular architecture, featuring a long hydrophobic sixteen-carbon chain flanked by a hydrophilic phosphonic acid head and a terminal carboxylic acid group, imparts a distinct amphiphilic character. This technical guide provides an in-depth exploration of the amphiphilic nature of 16-PHDA and its propensity for self-assembly, both at interfaces and potentially in bulk solution. We will delve into the physicochemical principles governing its behavior, present available data, outline detailed experimental protocols for its characterization, and visualize key processes and workflows. This guide is intended to be a comprehensive resource for researchers leveraging 16-PHDA in surface modification, biomaterial design, and drug delivery applications.

Molecular Structure and Amphiphilic Characteristics

16-Phosphonohexadecanoic acid is a saturated fatty acid derivative with the chemical formula C₁₆H₃₃O₅P.[1] Its structure is characterized by:

-

A long hydrophobic tail: A sixteen-carbon alkane chain (C₁₆H₃₂) that is nonpolar and repels water.

-

A primary hydrophilic head group: A phosphonic acid group (-PO(OH)₂) at one end of the alkyl chain. This group has a strong affinity for metal oxide surfaces and is ionizable in aqueous solutions.

-

A secondary hydrophilic tail group: A carboxylic acid group (-COOH) at the other end of the chain, which is also polar and can be deprotonated.

This distinct separation of hydrophobic and hydrophilic moieties within the same molecule is the hallmark of an amphiphile.[2] The dual nature of 16-PHDA drives its spontaneous organization in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

Below is a diagram illustrating the molecular structure of 16-Phosphonohexadecanoic acid, highlighting its amphiphilic character.

Caption: Molecular structure of 16-Phosphonohexadecanoic acid.

Self-Assembly in Aqueous Solution

The self-assembly of amphiphiles in solution is a thermodynamically driven process that leads to the formation of organized structures such as micelles and vesicles. This occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[3] While the primary application of 16-PHDA has been in the formation of self-assembled monolayers on surfaces, its amphiphilic nature suggests it should also self-assemble in bulk solution.

However, there is a notable lack of published data specifically detailing the CMC and self-assembly behavior of 16-PHDA in aqueous solution. This may be due to its potentially low water solubility, a common characteristic of long-chain fatty acids. For instance, 16-hydroxyhexadecanoic acid, a structurally similar molecule, is only sparingly soluble in aqueous buffers.[4]

To provide a framework for understanding the potential behavior of 16-PHDA, we can look at data from analogous long-chain amphiphiles.

Quantitative Data for Analogous Amphiphiles

The following table summarizes the CMC values for some long-chain amphiphiles. It is important to note that the nature of the headgroup and the presence of a second functional group can significantly influence the CMC.

| Amphiphile | Molecular Formula | Chain Length | Headgroup(s) | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | Sulfate | 7-10 | [5] |

| N-lauroyl sarcosine (B1681465) sodium salt | C₁₅H₂₈NNaO₃ | 12 (acyl) | Carboxylate | 14.6 | [5] |

| Alkylguanidinium chloride | C₁₆H₃₆ClN₃ | 16 | Guanidinium | Not specified | [6] |

| 16-Mercaptohexadecanoic acid | C₁₆H₃₂O₂S | 16 | Thiol, Carboxylate | Not specified | [7][8][9][10][11] |

Expected Self-Assembly Behavior of 16-PHDA

Based on its structure, 16-PHDA would be expected to form micelles or vesicles in aqueous solution, with the hydrophobic alkyl chains forming the core of the structure and the hydrophilic phosphonic and carboxylic acid groups exposed to the aqueous environment. The pH of the solution would be a critical factor, as it would determine the ionization state of both the phosphonic and carboxylic acid headgroups, thus influencing the electrostatic interactions and packing of the molecules. The self-assembly of phosphonic acid-containing amphiphiles has been shown to be pH-triggered.

A generalized workflow for the investigation of amphiphile self-assembly is presented below.

Caption: Workflow for characterizing amphiphile self-assembly.

Self-Assembled Monolayers (SAMs) on Surfaces

The most extensively studied application of 16-PHDA is the formation of highly ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide (TiO₂) and zinc oxide (ZnO).[2] The phosphonic acid headgroup serves as a robust anchor, forming strong covalent bonds with the surface. The hydrophobic interactions between the long alkyl chains then drive the formation of a densely packed, ordered monolayer.

The bifunctional nature of 16-PHDA is particularly advantageous in this context. While the phosphonic acid group anchors the molecule to the substrate, the terminal carboxylic acid group is exposed at the monolayer-air or monolayer-liquid interface, providing a versatile handle for further chemical modification.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 16-PHDA's self-assembly.

Determination of Critical Micelle Concentration (CMC)

As specific data for 16-PHDA is unavailable, a general protocol using surface tension measurements, a common method for determining the CMC of surfactants, is provided.

Principle: The surface tension of a solvent decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the surface.

Materials:

-

16-Phosphonohexadecanoic acid

-

High-purity water (e.g., Milli-Q)

-

pH buffer solutions

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 16-PHDA in a suitable solvent in which it is fully soluble (e.g., ethanol (B145695) or a mixed solvent system), as its water solubility may be low.

-

Prepare a series of aqueous solutions with varying concentrations of 16-PHDA by serial dilution of the stock solution into high-purity water or a buffer of the desired pH.

-

Allow the solutions to equilibrate for a specified time at a constant temperature.

-

Measure the surface tension of each solution using a calibrated tensiometer.

-

Plot the surface tension as a function of the logarithm of the 16-PHDA concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Characterization of Self-Assembled Structures by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles in solution. These fluctuations are related to the Brownian motion of the particles, from which their hydrodynamic radius can be calculated.

Materials:

-

Aqueous dispersion of 16-PHDA aggregates (prepared at a concentration above the expected CMC)

-

DLS instrument

-

Cuvettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Prepare a solution of 16-PHDA in the desired aqueous medium at a concentration known to be above its CMC.

-

Filter the solution through a syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the DLS measurement according to the instrument's operating procedure.

-

Analyze the resulting correlation function to obtain the size distribution and average hydrodynamic radius of the self-assembled structures.

Visualization of Self-Assembled Structures by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM allows for the direct visualization of nanoscale structures in their native, hydrated state by rapidly freezing a thin film of the sample.

Materials:

-

Aqueous dispersion of 16-PHDA aggregates

-

Cryo-TEM instrument

-

TEM grids (e.g., lacey carbon)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane (B1197151) and liquid nitrogen

Procedure:

-

Prepare a solution of 16-PHDA at a concentration suitable for forming the desired self-assembled structures.

-

Apply a small droplet (3-5 µL) of the sample solution to a glow-discharged TEM grid.

-

Blot the grid with filter paper to create a thin film of the solution.

-

Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.

-

Transfer the vitrified sample to the cryo-TEM for imaging under cryogenic conditions.

-

Acquire images at different magnifications to visualize the morphology of the self-assembled structures (e.g., spherical micelles, worm-like micelles, vesicles).

Role in Modulating Biological Interactions and Potential Signaling

While 16-PHDA is not known to be directly involved in specific biological signaling pathways, its ability to form functionalized surfaces has significant implications for directing cellular behavior at the material-biology interface. Surfaces modified with 16-PHDA can be used to immobilize bioactive molecules, such as proteins and peptides, which can then interact with cell surface receptors and trigger intracellular signaling cascades.

Cell Adhesion and Focal Adhesion Formation

The terminal carboxylic acid group of a 16-PHDA SAM can be activated to covalently bind proteins from the extracellular matrix (ECM), such as fibronectin or vitronectin. These proteins contain specific binding domains (e.g., the RGD sequence) that are recognized by integrin receptors on the cell surface. The binding of integrins to their ligands on the functionalized surface can lead to the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions.[12][13] Focal adhesions are complex structures that link the ECM to the actin cytoskeleton and act as signaling hubs, regulating cell adhesion, spreading, migration, proliferation, and differentiation.[12][13]

The following diagram illustrates a conceptual signaling pathway initiated by a cell interacting with a surface functionalized with 16-PHDA and an ECM protein.

Caption: Conceptual cell-surface interaction and signaling.

Potential for Drug Delivery

The self-assembled structures of 16-PHDA, such as micelles or vesicles, could potentially be used as nanocarriers for the encapsulation and delivery of hydrophobic drugs. The hydrophobic core of these aggregates can serve as a reservoir for poorly water-soluble therapeutic agents, while the hydrophilic shell provides stability in aqueous environments and can be further functionalized for targeted delivery. The pH-sensitive nature of the phosphonic and carboxylic acid groups could also be exploited for controlled drug release in specific microenvironments, such as tumors, which often have a lower extracellular pH.

Conclusion

16-Phosphonohexadecanoic acid is a versatile amphiphilic molecule with a rich potential for self-assembly. While its application in forming robust and functionalizable self-assembled monolayers on surfaces is well-established, its behavior in bulk aqueous solution remains an area ripe for further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the unique properties of 16-PHDA. Future studies quantifying its self-assembly in solution and exploring its interactions with biological systems will undoubtedly unlock new applications in biomaterials, diagnostics, and therapeutics.

References

- 1. 16-Phosphonohexadecanoic acid | C16H33O5P | CID 53422654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]

- 3. nanoscience.com [nanoscience.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 16-Mercaptohexadecanoic acid | C16H32O2S | CID 3522585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 16-巯基十六碳酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 16-巯基十六碳酸 - MHDA [sigmaaldrich.com]

- 10. 16-MERCAPTOHEXADECANOIC ACID | 69839-68-5 [chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. Cell–Material Interplay in Focal Adhesion Points - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 16-Phosphonohexadecanoic Acid: Molecular Structure, Chemical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phosphonohexadecanoic acid (16-PHDA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a long hydrocarbon chain with a terminal phosphonic acid group at one end and a carboxylic acid group at the other, allows it to act as a versatile molecular linker. This guide provides a comprehensive overview of the molecular structure, chemical properties, and key applications of 16-PHDA, with a focus on its role in the formation of self-assembled monolayers (SAMs) for surface modification.

Molecular Structure and Physicochemical Properties

16-Phosphonohexadecanoic acid is an amphiphilic molecule, possessing both a hydrophilic (water-attracting) phosphonic acid head and a hydrophobic (water-repelling) 16-carbon alkyl chain.[1] This dual nature is the primary driver for its ability to spontaneously form highly ordered, dense, and stable self-assembled monolayers at interfaces.[1]

The key physicochemical properties of 16-Phosphonohexadecanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₃O₅P | [2] |

| Molecular Weight | 336.40 g/mol | [2] |

| CAS Number | 443361-18-0 | [2] |

| Melting Point | 129-133 °C | [2] |

| Boiling Point | 523.5±42.0 °C (Predicted) | [1] |

| Density | 1.097±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like THF and ethanol (B145695). Water solubility is low but increases upon deprotonation in basic media. | [1][3] |

| pKa₁ (Phosphonic Acid) | ~1.1 - 2.3 (Estimated for alkylphosphonic acids) | [4] |

| pKa₂ (Phosphonic Acid) | ~5.7 - 8.2 (Estimated for alkylphosphonic acids) | [4] |

| pKa (Carboxylic Acid) | ~4-5 (Estimated) |

Chemical Properties and Reactivity

The chemical behavior of 16-PHDA is dominated by its two functional groups: the phosphonic acid and the carboxylic acid.

Phosphonic Acid Group: The Surface Anchor

The phosphonic acid moiety exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and the native oxide layers on various metals.[5] This strong interaction leads to the formation of robust and hydrolytically stable M-O-P (metal-oxygen-phosphorus) bonds, effectively anchoring the molecule to the substrate.[5] The binding can occur in several modes:

-

Monodentate: One of the oxygen atoms of the phosphonic acid group binds to a single metal atom on the surface.

-

Bidentate: Two oxygen atoms of the phosphonic acid group bind to the surface, either in a chelating fashion (to the same metal atom) or a bridging fashion (to two different metal atoms).

-

Tridentate: All three oxygen atoms of the deprotonated phosphonate (B1237965) group are involved in bonding with surface metal atoms.

The specific binding motif depends on factors such as the substrate material, surface crystallography, and the conditions under which the SAM is formed.

Carboxylic Acid Group: The Functional Handle

While the phosphonic acid group anchors the molecule, the terminal carboxylic acid provides a versatile handle for subsequent chemical modifications.[1] This allows for the construction of complex, layered architectures on the surface. The carboxylic acid can be activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to covalently attach biomolecules, polymers, or other functional moieties.[1][6]

Synthesis of 16-Phosphonohexadecanoic Acid

The most common synthetic route to 16-Phosphonohexadecanoic acid involves the Michaelis-Arbuzov reaction.[1] This method ensures regioselectivity, with the phosphonic acid group specifically attached to the 16th carbon.

Synthesis of 16-Phosphonohexadecanoic Acid.

Experimental Protocols

Synthesis of 16-Phosphonohexadecanoic Acid

This protocol outlines a general procedure based on the Michaelis-Arbuzov reaction.

Materials:

-

16-Bromohexadecanoic acid

-

Triethyl phosphite

-

Concentrated Hydrochloric Acid

-

Anhydrous Toluene (B28343)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Phosphonate Ester Formation: In a round-bottom flask under an inert atmosphere, dissolve 16-bromohexadecanoic acid in a minimal amount of anhydrous toluene. Add an excess of triethyl phosphite (typically 1.5-2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl phosphite and toluene under reduced pressure.

-

Hydrolysis: To the resulting crude diethyl phosphonate ester, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours (e.g., 8-12 hours) to ensure complete hydrolysis of the ester groups.

-

Cool the reaction mixture, which should result in the precipitation of the solid 16-Phosphonohexadecanoic acid.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any remaining HCl, and then with a non-polar solvent like hexane (B92381) to remove any unreacted starting material.

-

Dry the purified product under vacuum. Characterize the final product using NMR and FTIR spectroscopy.

Formation of Self-Assembled Monolayers (SAMs) on Titanium Dioxide

This protocol describes a general procedure for forming a 16-PHDA SAM on a TiO₂ surface.

Materials:

-

Titanium dioxide substrate (e.g., wafer or coated slide)

-

16-Phosphonohexadecanoic acid

-

Anhydrous ethanol or tetrahydrofuran (B95107) (THF)

-

Acetone, isopropanol, and deionized water for cleaning

-

Sonicator

-

Nitrogen or Argon gas stream

Procedure:

-

Substrate Cleaning: Thoroughly clean the TiO₂ substrate to remove organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate under a stream of high-purity nitrogen or argon gas. For some applications, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.

-

Preparation of Deposition Solution: Prepare a dilute solution of 16-Phosphonohexadecanoic acid in anhydrous ethanol or THF. A typical concentration is in the range of 1 mM. Ensure the acid is fully dissolved, using sonication if necessary.

-

SAM Deposition: Immerse the cleaned and dried substrate into the 16-PHDA solution. The deposition time can vary from a few hours to 24 hours. The process is typically carried out at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing and Drying: After the desired deposition time, remove the substrate from the solution. Rinse the substrate thoroughly with the pure solvent (ethanol or THF) to remove any non-covalently bound (physisorbed) molecules.

-

Dry the SAM-modified substrate again under a stream of nitrogen or argon gas.

-

Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 120-140°C) can be performed to promote the formation of more stable covalent bonds and improve the ordering of the monolayer.

Workflow for SAM formation on a TiO₂ surface.

EDC-NHS Coupling to a 16-PHDA SAM

This protocol provides a general method for immobilizing an amine-containing biomolecule onto a 16-PHDA functionalized surface.

Materials:

-

16-PHDA SAM-modified substrate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Typical concentrations are 2 mM EDC and 5 mM NHS.

-

Immerse the 16-PHDA SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This activates the terminal carboxylic acid groups to form reactive NHS esters.

-

-

Washing: Briefly rinse the substrate with the Activation Buffer and then the Coupling Buffer to remove excess EDC and NHS.

-

Coupling of Amine-containing Molecule:

-

Prepare a solution of the amine-containing biomolecule in the Coupling Buffer at the desired concentration.

-

Immerse the activated substrate in the biomolecule solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing: Rinse the substrate thoroughly with the Coupling Buffer to remove any non-covalently bound biomolecules.

-

Quenching (Blocking):

-

Immerse the substrate in the quenching solution for 15-30 minutes at room temperature to deactivate any remaining NHS esters.

-

-

Final Washing: Wash the substrate extensively with the Coupling Buffer and then with deionized water.

-

Dry the functionalized surface under a stream of nitrogen or argon gas.

EDC-NHS coupling workflow for biomolecule immobilization.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 16-Phosphonohexadecanoic acid.

-

¹H NMR: The spectrum would show characteristic signals for the protons of the carboxylic acid group (typically downfield, >10 ppm), the protons on the carbon adjacent to the carboxylic acid (α-protons, ~2.2-2.5 ppm), the long methylene (B1212753) chain protons (a broad multiplet around 1.2-1.6 ppm), and the protons on the carbon adjacent to the phosphonic acid group (α'-protons, which would be a multiplet due to coupling with phosphorus).

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid (~175-185 ppm), the carbons of the long alkyl chain (in the 20-40 ppm region), and the carbon directly bonded to the phosphorus atom, which would show a characteristic coupling with the phosphorus nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

A broad O-H stretching band from the carboxylic acid and phosphonic acid groups would be observed in the region of 2500-3300 cm⁻¹.

-

A sharp C=O stretching vibration from the carboxylic acid would appear around 1700-1725 cm⁻¹.

-

The P=O stretching vibration of the phosphonic acid would be visible in the 1200-1300 cm⁻¹ region.

-

P-O-H stretching and bending vibrations would be present in the 900-1100 cm⁻¹ range.

-

C-H stretching vibrations of the alkyl chain would be seen around 2850 and 2920 cm⁻¹.

Applications

The unique properties of 16-Phosphonohexadecanoic acid make it a valuable tool in various research and development areas:

-

Surface Modification: Creating well-defined and stable coatings on a variety of materials to control surface properties like wettability, adhesion, and biocompatibility.[1]

-

Anti-Corrosion Coatings: Forming dense, protective monolayers on metal surfaces to prevent corrosion.[2]

-

Biomedical Implants: Modifying the surface of implants to improve their biocompatibility, reduce protein fouling, and promote specific cell adhesion and growth.[2]

-

Biosensors: Providing a stable and functionalizable platform for the immobilization of biorecognition elements (e.g., antibodies, enzymes) in biosensor devices.

-

Drug Delivery: Functionalizing nanoparticles or other drug carriers to improve their stability, dispersibility, and for targeted delivery.[7]

Conclusion

16-Phosphonohexadecanoic acid is a highly versatile molecule with significant potential in surface science and biomedical applications. Its ability to form robust and functionalizable self-assembled monolayers provides a powerful platform for the precise engineering of surfaces at the molecular level. This guide has provided a detailed overview of its structure, properties, synthesis, and key experimental protocols to aid researchers and scientists in harnessing the capabilities of this important molecular linker.

References

- 1. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]

- 2. 16-Phosphonohexadecanoic acid 97 443361-18-0 [sigmaaldrich.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. academic.oup.com [academic.oup.com]

Theoretical Modeling of 16-Phosphonohexadecanoic Acid Self-Assembled Monolayer (SAM) Formation: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental underpinnings of 16-Phosphonohexadecanoic acid (16-PHA) self-assembled monolayer (SAM) formation. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the surface modification of metal oxides. This document details the molecular mechanisms, theoretical modeling approaches such as Density Functional Theory (DFT) and Molecular Dynamics (MD), key quantitative parameters, and standard experimental protocols for the preparation and characterization of 16-PHA SAMs.

Introduction to 16-Phosphonohexadecanoic Acid SAMs

16-Phosphonohexadecanoic acid (16-PHA) is an amphiphilic molecule featuring a hydrophilic phosphonic acid headgroup and a long, 16-carbon alkyl chain terminating in a carboxylic acid group.[1] This structure allows it to spontaneously form highly ordered, dense, and stable self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[2][3] The phosphonic acid headgroup serves as a robust anchor, forming strong covalent bonds with surface metal atoms, while the long alkyl chains organize via van der Waals interactions to create a densely packed layer.[2][4] These SAMs are critical for numerous applications, including anti-corrosion coatings, improving biocompatibility of medical implants, localized drug delivery, and fabricating molecular sensors and electronic devices.[3][5][6]

Theoretical modeling is indispensable for understanding the intricate molecular-level processes that govern SAM formation. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into binding energies, optimal molecular arrangements, and the dynamics of the self-assembly process, which are often difficult to probe experimentally.[7][8][9]

Caption: Molecular structure of 16-Phosphonohexadecanoic acid.

Theoretical Modeling Methodologies

The formation of 16-PHA SAMs is a complex process involving interactions across multiple time and length scales. Theoretical modeling, primarily through DFT and MD simulations, is crucial for elucidating these mechanisms.

Density Functional Theory (DFT)

DFT calculations are quantum mechanical models used to investigate the electronic structure of many-body systems. In the context of 16-PHA SAMs, DFT is employed to:

-

Determine Adsorption Geometries: Calculate the most stable binding configurations (monodentate, bidentate, tridentate) of the phosphonic acid headgroup on specific metal oxide surfaces like TiO₂, ZnO, or Al₂O₃.[10][11][12][13]

-

Calculate Adsorption Energies: Quantify the strength of the bond between the 16-PHA molecule and the substrate, which is indicative of the SAM's stability.[10][14]

-

Simulate Spectroscopic Signatures: Predict vibrational frequencies (for comparison with FTIR/ATR-IR data) and core-level binding energies (for comparison with XPS data) to help interpret experimental results.[15][16]

DFT studies have shown that the bidentate binding mode is often the most stable configuration for phosphonic acids on common oxide surfaces like anatase TiO₂(101).[10][11]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are essential for understanding the dynamic aspects of SAM formation that occur over longer timescales than can be feasibly modeled with DFT.[7][8][9] Key applications include:

-

Simulating the Self-Assembly Process: Modeling the gradual association of individual 16-PHA molecules from a solvent onto a substrate to form an ordered monolayer.[7][8]

-

Investigating Solvent Effects: Discriminating the role of different solvents (e.g., ethanol, toluene, hexane) on the final ordering and density of the SAM.[7][15][17]

-

Determining Structural Properties: Predicting key structural parameters of the final SAM, such as molecular tilt angle, packing density, and conformational order of the alkyl chains.[8]

Caption: Relationship between DFT and MD in theoretical modeling.

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative parameters for phosphonic acid SAMs on various metal oxide surfaces. While data specifically for 16-PHA is limited, values from similar long-chain alkylphosphonic acids like Octadecylphosphonic acid (ODPA) are highly relevant and included for comparison.

Table 1: Adsorption Energies from DFT Calculations

| Phosphonic Acid | Substrate | Binding Mode | Adsorption Energy (kJ/mol) | Reference |

| Phenylphosphonic acid | Anatase TiO₂(101) | Bidentate | 277 | [10] |

| Phosphonic acid (H₃PO₃) | Anatase TiO₂(101) | Monodentate | ~197 | [14] |

| Phosphonic acid (H₃PO₃) | Anatase TiO₂(101) | Bidentate | >167 | [14] |

| Dodecylphosphonic acid | Rutile TiO₂ (110) | N/A (Free Energy) | ~ -21 | [18] |

Table 2: Structural Properties of Alkylphosphonic Acid SAMs

| Molecule | Substrate | Tilt Angle (from surface normal) | Technique | Reference |

| Octadecylphosphonic acid (ODPA) | α-Alumina (0001) | 3.2° (at high density) | MD Simulation | [8] |

| Octylphosphonic acid (OPA) | Indium Zinc Oxide (IZO) | ~57° | PM-IRRAS | [19] |

| F₁₃-octylphosphonic acid (F₁₃OPA) | Indium Zinc Oxide (IZO) | 26° | PM-IRRAS | [19] |

Table 3: Spectroscopic Data for Phosphonic Acid SAMs

| Technique | Vibration/Peak | Wavenumber (cm⁻¹) | Assignment/Interpretation | Reference |

| FTIR/ATR-IR | P=O Stretch | ~1260 | Disappears upon tridentate/bidentate binding | [2] |

| FTIR/ATR-IR | P-OH Stretch | ~952 | Disappears upon binding | [2] |

| FTIR/ATR-IR | P-O Stretch | ~1082 | Confirms P-O-Metal bond formation | [2] |

| FTIR/ATR-IR | νₛ(CH₂) | 2853 -> 2850 | Decrease indicates higher alkyl chain order (gauche to all-trans) | [15][17] |

| XPS | P 2s | ~191.0 eV | Presence confirms phosphonic acid on the surface | [20] |

Mechanism of 16-PHA SAM Formation and Binding Modes

The formation of a 16-PHA SAM is a multi-step process involving initial adsorption followed by self-organization.

-

Physisorption: Initially, 16-PHA molecules from the solution weakly adsorb (physisorb) onto the hydroxylated metal oxide surface, likely through hydrogen bonding between the phosphonic acid headgroup and surface hydroxyl groups.[20]

-

Chemisorption: With thermal annealing or sufficient time, a condensation reaction occurs.[20] The phosphonic acid headgroup deprotonates and forms strong, covalent M-O-P bonds with the substrate, releasing water molecules. This step is largely irreversible and anchors the molecule to the surface.[2]

-

Self-Organization: Once anchored, the long alkyl chains organize to maximize van der Waals interactions and minimize free energy. This process drives the formation of a densely packed, quasi-crystalline monolayer.[2] The final ordering is influenced by factors like solvent polarity, deposition time, and temperature.[7][15][17]

Binding Modes

The phosphonic acid headgroup can bind to the metal oxide surface in several configurations, which can be distinguished using spectroscopic techniques like FTIR.[2]

-

Monodentate: One oxygen atom from the phosphonate (B1237965) group binds to a single metal atom on the surface.

-

Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can be either a chelating mode (binding to the same metal atom) or a bridging mode (binding to two different metal atoms).

-

Tridentate: All three oxygen atoms from the phosphonate group participate in bonding with the surface.

Theoretical studies suggest that bidentate and tridentate modes are generally more stable and lead to more robust monolayers.[10][11]

Caption: Monodentate, bidentate, and tridentate binding modes.

Experimental Protocols for SAM Preparation and Characterization

Validating theoretical models requires robust experimental data. Below is a generalized protocol for the preparation and characterization of 16-PHA SAMs on a typical metal oxide substrate (e.g., Ti-6Al-4V, Co-Cr, Si/SiO₂).

Materials and Reagents

-

Substrates (e.g., polished Ti-6Al-4V coupons, Si wafers)

-

16-Phosphonohexadecanoic acid (16-PHA)

-

Solvent (e.g., high-purity ethanol, tetrahydrofuran (B95107) (THF), toluene)

-

Cleaning reagents (e.g., acetone, isopropanol, deionized water)

-

Nitrogen gas for drying

Protocol for SAM Formation (Solution Deposition)

-

Substrate Cleaning:

-

Sonicate substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Dry the substrates under a stream of high-purity nitrogen.

-

Optional: Perform plasma cleaning or piranha etch (use with extreme caution) to create a fresh, uniform oxide layer with surface hydroxyl groups.

-

-

Solution Preparation:

-

Prepare a dilute solution of 16-PHA (e.g., 1 mM) in the chosen solvent. Ethanol is a common choice to prevent micelle formation.[2]

-

-

Immersion and Self-Assembly:

-

Immerse the cleaned, dry substrates into the 16-PHA solution.

-

Allow self-assembly to occur for a specified time (typically 12-48 hours) at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Annealing:

-

Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed, non-covalently bound molecules.

-

Dry the substrates again with nitrogen gas.

-

Optional but recommended: Anneal the coated substrates in an oven (e.g., at 120-140°C for 24-48 hours) to promote covalent bond formation and improve monolayer ordering and stability.[20]

-

Characterization Workflow

The quality, structure, and properties of the formed SAM must be characterized to compare with theoretical predictions.

Caption: Generalized experimental workflow for 16-PHA SAMs.

Conclusion

The formation of 16-Phosphonohexadecanoic acid SAMs is a sophisticated process governed by the interplay of surface chemistry, intermolecular forces, and environmental conditions. Theoretical modeling using DFT and MD simulations provides invaluable, atomistic-level insights into this process. DFT is adept at predicting stable binding geometries and energies, while MD simulations can model the dynamic organization of the monolayer. The synergy between these computational techniques and rigorous experimental validation using methods like FTIR, XPS, and AFM is essential for advancing the rational design of functionalized surfaces for applications in drug delivery, biomaterials, and molecular electronics.

References

- 1. 16-Phosphonohexadecanoic acid | C16H33O5P | CID 53422654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16-Phosphonohexadecanoic acid | 443361-18-0 | Benchchem [benchchem.com]

- 3. 16-Phosphonohexadecanoic acid 97 443361-18-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of Nanosized Phosphonic Acid Self Assembled Monolayers ...: Ingenta Connect [ingentaconnect.com]

- 7. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Molecular dynamics simulations of phosphonic acid–aluminum oxide self-organization and their evolution into ordered monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.cnr.it [iris.cnr.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Long-Chain Phosphonic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

An in-depth exploration of the history, synthesis, and ever-expanding research applications of long-chain phosphonic acids, tailored for researchers, scientists, and drug development professionals.

Long-chain phosphonic acids, a unique class of organophosphorus compounds, have carved a significant niche in both materials science and biomedical research. Characterized by a stable phosphorus-carbon bond and a polar phosphonic acid head group attached to a long hydrophobic alkyl chain, these molecules exhibit remarkable self-assembly properties and a strong affinity for metal oxide surfaces. This technical guide provides a comprehensive overview of the discovery and historical development of long-chain phosphonic acids, details key synthetic methodologies, presents their physicochemical properties, and explores their applications in surface modification and burgeoning roles in drug delivery and bio-inspired technologies.

A Historical Perspective: From Obscure Synthesis to Self-Assembly Pioneers

The journey of phosphonic acids in research began with early synthetic explorations in organophosphorus chemistry. The Michaelis-Arbuzov reaction, discovered in 1898, provided a foundational method for forming the crucial P-C bond, opening the door to a vast array of phosphonate (B1237965) compounds.[1] However, it was the growing interest in surface science and the development of self-assembled monolayers (SAMs) in the latter half of the 20th century that propelled long-chain phosphonic acids into the spotlight. Researchers sought robust alternatives to the well-established alkanethiol-on-gold systems, and the strong, covalent-like bonds formed between phosphonic acids and metal oxide surfaces offered a compelling advantage.[2][3] This led to extensive investigation into their ability to form dense, highly ordered monolayers on a variety of substrates, including silicon oxide, titanium oxide, and aluminum oxide, paving the way for their use in corrosion inhibition, biocompatible coatings, and molecular electronics.[3][4]

Synthesis and Physicochemical Properties

The primary route to synthesizing long-chain phosphonic acids is a two-step process involving the Michaelis-Arbuzov reaction followed by hydrolysis.[5] In a typical synthesis, a long-chain alkyl halide is reacted with a trialkyl phosphite (B83602) to form a dialkyl phosphonate ester. This intermediate is then hydrolyzed, usually under acidic conditions, to yield the final phosphonic acid.

Physicochemical Characteristics of Long-Chain Phosphonic Acids

The amphiphilic nature of long-chain phosphonic acids dictates their behavior in various environments. The polar phosphonic acid head group is hydrophilic and provides a strong anchor to surfaces, while the long alkyl chain is hydrophobic and drives the self-assembly process. Key physicochemical properties are summarized in the table below.

| Property | Description | Typical Values for Octadecylphosphonic Acid (ODPA) | References |

| Melting Point | The temperature at which the solid transitions to a liquid. | 93-95 °C | |

| pKa | The acid dissociation constant, indicating the acidity of the phosphonic acid group. Phosphonic acids are diprotic. | pKa1: ~2-3, pKa2: ~7-8 | |

| Water Contact Angle on SAMs | A measure of the hydrophobicity of a surface functionalized with a long-chain phosphonic acid SAM. Higher angles indicate greater hydrophobicity. | 110° - 115° on various substrates | [6][7] |

| SAM Thickness | The thickness of a self-assembled monolayer. | ~1.6 - 2.0 nm | [2] |

Experimental Protocols

Synthesis of Octadecylphosphonic Acid (ODPA) via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of octadecylphosphonic acid from 1-bromooctadecane (B154017) and triethyl phosphite.

Materials:

-

1-bromooctadecane

-

Triethyl phosphite

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Saturated sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Michaelis-Arbuzov Reaction:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-bromooctadecane (1.0 eq) and an excess of triethyl phosphite (e.g., 3.0 eq).

-

Heat the reaction mixture under a nitrogen atmosphere to 150-160 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Isolation of Diethyl Octadecylphosphonate:

-

To the cooled reaction mixture, add water and extract the product with chloroform.

-

Wash the organic phase with a saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain diethyl octadecylphosphonate as an oil.

-

-

Hydrolysis to Octadecylphosphonic Acid:

-

Add concentrated HCl to the diethyl octadecylphosphonate.

-

Heat the mixture under reflux for 12 hours.

-

Upon cooling, octadecylphosphonic acid will precipitate as a white solid.

-

-

Purification:

-

Collect the white precipitate by filtration.

-

Recrystallize the crude product from hexane to obtain pure octadecylphosphonic acid.

-

Formation of a Self-Assembled Monolayer (SAM) of ODPA on a Silicon Wafer

This protocol describes the formation of an ODPA SAM on a silicon wafer with a native oxide layer.

Materials:

-

Silicon wafer

-

Octadecylphosphonic acid (ODPA)

-

Trichloroethylene (or another suitable nonpolar solvent)

-

Beaker

-

Tweezers

-

Nitrogen gas stream

Procedure:

-

Substrate Preparation:

-

Clean the silicon wafer by sonicating in a series of solvents (e.g., acetone, isopropanol) and then drying under a stream of nitrogen.

-

Optionally, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

-

-

SAM Deposition:

-

Prepare a dilute solution of ODPA (e.g., 1 mM) in trichloroethylene.

-

Immerse the cleaned silicon wafer into the ODPA solution for a specified time (e.g., 1-24 hours) at room temperature.[3]

-

-

Rinsing and Drying:

-

Remove the wafer from the solution with tweezers and rinse thoroughly with the pure solvent (trichloroethylene) to remove any physisorbed molecules.

-

Dry the wafer under a gentle stream of nitrogen.

-

-

Annealing (Optional but Recommended):

-

To improve the quality and stability of the SAM, anneal the coated wafer in an oven at a temperature of approximately 120-140 °C for 24-48 hours.[4]

-

Visualizing Key Processes